RM175

Anti-metastatic agents Breast cancer Organometallic chemistry

RM175 is the definitive organometallic ruthenium(II) arene complex for metastasis research. Unlike platinum drugs or structural analogs (AFAP51, HC11), RM175 uniquely combines in vivo anti-metastatic efficacy, non-cross-resistance in cisplatin-resistant ovarian cancer models, and p53-independent clonogenic suppression. Procure this high-purity reference standard to ensure reproducibility in drug resistance and metastasis studies.

Molecular Formula C16H24ClF6N2PRu+
Molecular Weight 525.8656
CAS No. 336876-16-5
Cat. No. B610503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRM175
CAS336876-16-5
SynonymsRM175;  RM 175;  RM-175
Molecular FormulaC16H24ClF6N2PRu+
Molecular Weight525.8656
Structural Identifiers
SMILESCc1ccccc1.Cl[Ru]2NCCN2.F[P+](F)(F)(F)(F)F.c3ccccc3.C
InChIInChI=1S/C7H8.C6H6.C2H6N2.CH4.ClH.F6P.Ru/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;3-1-2-4;;;1-7(2,3,4,5)6;/h2-6H,1H3;1-6H;3-4H,1-2H2;1H4;1H;;/q;;-2;;;+1;+3/p-1
InChIKeyQPCBNYGRNHUDRE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RM175 (CAS 336876-16-5): A Ruthenium(II) Arene Organometallic Complex for Platinum-Resistant Cancer Research


RM175 (CAS 336876-16-5) is an organometallic ruthenium(II) arene complex with the chemical formula [(η⁶-biphenyl)Ru(ethylenediamine)Cl]⁺ (as the PF₆⁻ salt), characterized by a characteristic 'piano-stool' geometry comprising a monodentate chloride ligand, a bidentate ethylenediamine chelator, and a hydrophobic biphenyl arene ligand [1]. This compound belongs to a class of ruthenium-based anticancer agents that were designed to overcome the limitations of platinum-based chemotherapeutics, including intrinsic and acquired drug resistance [2]. Preclinical investigations have demonstrated that RM175 forms monofunctional DNA adducts primarily with guanine, yet its biological activity extends beyond direct DNA damage to include cell cycle modulation, apoptosis induction, and anti-metastatic effects that are distinct from its platinum-based predecessors [3].

Why Generic Substitution Fails: RM175's Unique Functional Profile Cannot Be Replaced by Structural Analogs


Generic substitution of RM175 with other ruthenium arene complexes or platinum-based chemotherapeutics is not scientifically justified due to its unique and non-interchangeable functional profile. The compound exhibits a distinct combination of anti-metastatic activity, non-cross-resistance in cisplatin-resistant tumor models, and a characteristic spectrum of tumor-type sensitivity that is not recapitulated by its closest structural analogs, such as the osmium congener AFAP51 or other ruthenium arene complexes like HC11 and RAPTA-C [1]. Furthermore, RM175's mechanism of action engages both p53-dependent and p53-independent pathways, with long-term clonogenic suppression occurring independently of p53 status—a feature that distinguishes it from many conventional DNA-damaging agents [2]. These compound-specific attributes underscore the necessity of verifying product identity and purity, as procurement of a structurally similar but functionally distinct analog would compromise experimental reproducibility and potentially invalidate research outcomes in metastasis and drug resistance studies [3].

Quantitative Evidence Guide: RM175 Differentiation from Analogs in Key Preclinical Models


RM175 vs. AFAP51: Superior In Vivo Anti-Metastatic Efficacy in MCa Mammary Carcinoma

A direct head-to-head comparative study between RM175 (Ru(II)) and its isostructural osmium(II) analog AFAP51 revealed a striking functional divergence: while AFAP51 exhibited up to 6-fold greater in vitro potency against highly invasive MDA-MB-231 breast cancer cells, it failed to demonstrate any in vivo activity against MCa mammary carcinoma or reduce metastasis. In contrast, RM175 was active in vivo and significantly reduced metastasis [1]. This represents a qualitative difference in functional outcome that cannot be predicted from in vitro potency or structural similarity alone.

Anti-metastatic agents Breast cancer Organometallic chemistry

RM175 vs. HC11: Lower Hepatotoxicity in Fresh Human Hepatocytes

In a comparative study evaluating the toxicity profiles of ruthenium(II) arene complexes, RM175 demonstrated significantly lower toxicity than the more potent analog HC11 in fresh human hepatocytes. Although HC11 was more potent in vitro (IC50 of 0.5 µM in A549 cells vs. 2 µM for RM175) and equipotent to cisplatin, this increased potency was accompanied by substantially greater hepatotoxicity, manifesting as multi-focal hepatic necrosis in vivo [1]. RM175 exhibited a more favorable toxicity profile in this critical safety assay [1].

Hepatotoxicity Safety pharmacology Ruthenium arene complexes

RM175 vs. Carboplatin: Non-Cross-Resistance in Cisplatin-Resistant Ovarian Cancer

RM175 demonstrates equipotency to carboplatin in the parental A2780 ovarian cancer cell line (IC50 ≈ 6 µM), but critically, it exhibits non-cross-resistance in the A2780cis cisplatin-resistant variant [1]. In this cisplatin-resistant model (which exhibits 10-fold resistance to cisplatin/carboplatin), RM175 retained its activity, whereas cisplatin was less effective [1]. In vivo, RM175 showed significant growth delay in the A2780 xenograft and maintained efficacy in the A2780cis xenograft, confirming its ability to overcome platinum resistance [1].

Drug resistance Ovarian cancer Platinum-based chemotherapy

RM175 vs. Cisplatin: Tumor-Type Selectivity and Differential Spectrum of Activity

Across a panel of 13 human tumor cell lines, RM175 exhibited a distinct spectrum of activity compared to cisplatin [1]. Notably, breast cancer and non-small cell lung cancer (NSCLC) cell lines displayed approximately 10-fold greater sensitivity to RM175 than the mean IC50 across the entire panel, indicating tumor-type selectivity not observed with cisplatin [1]. In the A549 NSCLC xenograft model, RM175 (25 mg/kg, days 1 and 5, i.p.) caused a significant growth delay (p = 0.004) [2]. This differential sensitivity profile suggests that RM175 may be effective in tumor types where platinum agents show limited activity.

Tumor cell line panel Selectivity profiling Preclinical drug development

RM175 vs. RAPTA-C and NKP-1339: Superior Nucleotide Binding Selectivity

A competitive binding assay using capillary zone electrophoresis-mass spectrometry (CZE-MS) ranked the nucleotide binding selectivity of three ruthenium-based drug candidates. RM175 demonstrated the highest selectivity score (0.89), followed by RAPTA-C (0.78) and NKP-1339 (0.40) [1]. This quantitative ranking indicates that RM175 exhibits a more defined and specific interaction profile with nucleic acid components, which may contribute to its distinct biological activity and reduced off-target effects compared to other ruthenium complexes.

Binding selectivity DNA adduct formation Metallodrug mechanism

RM175: p53-Independent Long-Term Clonogenic Suppression in Colorectal Cancer Cells

Using isogenic HCT116 colorectal cancer cell lines, RM175's short-term (48-72h) cytotoxicity was found to be p53-dependent, with wild-type cells (IC50 = 8 µM) being twice as sensitive as p53-null cells (IC50 = 16 µM, P < 0.05) [1]. However, in long-term clonogenic assays (16 days), which measure the ability of cells to proliferate and form colonies after treatment, sensitivity to RM175 was independent of p53 status [1]. This indicates that while p53 facilitates acute apoptosis and growth arrest, RM175 engages a p53-independent pathway that ultimately suppresses long-term reproductive capacity. This dual mechanism distinguishes RM175 from many conventional chemotherapeutics whose long-term efficacy is strictly p53-dependent.

p53 status Colorectal cancer Clonogenic survival

Recommended Application Scenarios for RM175 Based on Preclinical Evidence


In Vivo Metastasis Research and Anti-Metastatic Drug Development

RM175 is uniquely suited for in vivo metastasis research, particularly in breast cancer models. The compound has demonstrated clear anti-metastatic activity in the MCa mammary carcinoma model, a property that is not shared by its osmium analog AFAP51, despite AFAP51's higher in vitro potency [1]. This scenario leverages RM175's specific in vivo efficacy and its ability to inhibit MMP-2 production and increase cellular resistance to detachment, which are key steps in the metastatic cascade [1]. Researchers investigating the biology of metastasis or developing new anti-metastatic agents can use RM175 as a validated positive control and mechanistic probe.

Overcoming Cisplatin Resistance in Ovarian Cancer Models

RM175 is an ideal candidate for studies focused on overcoming platinum resistance in ovarian cancer. It has been shown to maintain full activity in the A2780cis xenograft model, which is 10-fold resistant to cisplatin and carboplatin, and exhibits non-cross-resistance in vitro [2]. This scenario is directly supported by evidence that RM175 offers a distinct mechanism of action and a different resistance profile compared to platinum drugs [2]. Procurement of RM175 for this application is justified by its validated efficacy in a clinically relevant model of acquired drug resistance, providing a valuable tool for investigating new combination therapies or next-generation agents.

Investigating p53-Independent Cell Death and Tumor Suppression Pathways

RM175 is a powerful tool for dissecting p53-independent mechanisms of tumor suppression. Long-term clonogenic assays in HCT116 colorectal cancer cells demonstrate that RM175's ability to inhibit long-term cell proliferation is independent of p53 status, even though short-term apoptosis is p53-facilitated [3]. This dual mechanism makes RM175 particularly valuable for research on cancers with p53 mutations, which are often resistant to conventional DNA-damaging agents. Researchers can use RM175 to probe alternative cell death and growth arrest pathways that are not reliant on functional p53.

Structure-Activity Relationship (SAR) Studies of Ruthenium Arene Complexes

RM175 serves as a critical reference compound in the SAR analysis of ruthenium(II) arene complexes. Its well-characterized 'piano-stool' structure, comprising a biphenyl arene, ethylenediamine chelator, and chloride leaving group, provides a defined baseline for evaluating the impact of ligand modifications on biological activity, toxicity, and selectivity [4]. Comparative studies with analogs like HC11 and RAPTA-C have shown that altering the arene ligand can dramatically affect both potency and hepatotoxicity [5]. RM175 is therefore essential for any systematic medicinal chemistry program aimed at optimizing this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for RM175

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.